Dazucorilant

Descripción

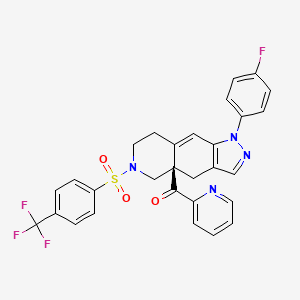

a glucocorticoid receptor modulator; structure in first source

Propiedades

Número CAS |

1496508-34-9 |

|---|---|

Fórmula molecular |

C29H22F4N4O3S |

Peso molecular |

582.6 g/mol |

Nombre IUPAC |

[(4aR)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[5,4-g]isoquinolin-4a-yl]-pyridin-2-ylmethanone |

InChI |

InChI=1S/C29H22F4N4O3S/c30-22-6-8-23(9-7-22)37-26-15-21-12-14-36(41(39,40)24-10-4-20(5-11-24)29(31,32)33)18-28(21,16-19(26)17-35-37)27(38)25-3-1-2-13-34-25/h1-11,13,15,17H,12,14,16,18H2/t28-/m0/s1 |

Clave InChI |

VXOBXKQLNWYQPQ-NDEPHWFRSA-N |

SMILES isomérico |

C1CN(C[C@@]2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |

SMILES canónico |

C1CN(CC2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

Dazucorilant: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazucorilant (also known as CORT113176) is a selective, high-affinity, non-steroidal glucocorticoid receptor (GR) modulator being investigated for its therapeutic potential in neurodegenerative disorders.[1] Chronically elevated levels of glucocorticoids, such as cortisol, are associated with neurotoxicity, inflammation, and the progression of pathologies in conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD).[2][3] this compound acts as a competitive antagonist at the GR, blocking the downstream signaling cascades initiated by endogenous glucocorticoids.[4][5] This guide provides a detailed overview of the molecular mechanism of this compound, summarizing its binding characteristics, its impact on neuronal signaling pathways, and the experimental basis for these findings.

Core Mechanism of Action: Glucocorticoid Receptor Antagonism

The primary mechanism of action of this compound is the selective and competitive antagonism of the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily that, upon binding to its ligand (e.g., cortisol), acts as a ligand-dependent transcription factor to regulate the expression of a wide array of genes.

Under normal physiological conditions, cortisol binding to the GR in the cytoplasm induces a conformational change. This leads to the dissociation of a multi-protein chaperone complex, including heat shock protein 90 (Hsp90), and exposure of the receptor's nuclear localization signals. The activated GR-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.

This compound, by occupying the ligand-binding site of the GR, prevents cortisol from binding and initiating this signaling cascade. This blockade mitigates the detrimental effects of excessive GR activation in neurons, which include:

-

Reduced Neuroinflammation: In animal models, this compound has been shown to down-regulate proinflammatory mediators.

-

Prevention of Nerve Cell Damage: By blocking excess cortisol signaling, this compound is thought to protect against glucocorticoid-induced neurotoxicity.

-

Amelioration of Neuropathology: In preclinical models of Alzheimer's disease, this compound treatment led to a reduction in tau hyperphosphorylation and amyloid-β production and aggregation.

This compound is noted for its selectivity, binding with high affinity to the GR while having low or no affinity for other steroid hormone receptors. This specificity is crucial for minimizing off-target effects. The molecule is also capable of crossing the blood-brain barrier, allowing it to act directly on GRs within the central nervous system.

Quantitative Data: Binding Affinity and Preclinical Efficacy

The interaction of this compound with its molecular target has been quantified, and its efficacy has been evaluated in various models.

| Parameter | Receptor | Value | Assay/Model | Source |

| Binding Affinity (Ki) | Glucocorticoid Receptor (GR) | < 1 nM | In vitro competitive binding assay |

Ki (Inhibition constant) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

| Model | Key Findings | Source |

| Alzheimer's Disease Mouse Models (J20 & 5xFAD) | Improved working and long-term spatial memory; Reduction in tau hyperphosphorylation; Reduction in amyloid production and aggregation. | |

| ALS Mouse Model (Wobbler Mice) | Reversed abnormalities of motoneurons; Down-regulated proinflammatory mediators and glial reactivity; Improved motor performance; Reduced muscular atrophy. | |

| Chronic Stress Mouse Model | Reduced microgliosis and astrogliosis; Decreased expression of proinflammatory factors (HMGB1, TLR4, NFkB). |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound.

Experimental Protocols

The binding affinity of this compound for the glucocorticoid receptor is typically determined using a competitive binding assay. The following is a representative protocol based on fluorescence polarization, a common method for this type of analysis.

Representative Protocol: Competitive GR Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor by measuring its ability to displace a fluorescently labeled GR ligand.

Materials:

-

Recombinant human Glucocorticoid Receptor (GR) protein.

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS1).

-

This compound (test compound).

-

Known GR ligand (e.g., dexamethasone) for positive control.

-

Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

384-well, non-binding surface, black microplates.

-

Fluorescence polarization plate reader.

Methodology:

-

Compound Dilution:

-

Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude (e.g., from 1 pM to 10 µM) to generate a complete competition curve.

-

Prepare a similar dilution series for the positive control (dexamethasone).

-

-

Reagent Preparation:

-

Dilute the fluorescent GR ligand in assay buffer to a final concentration at or below its dissociation constant (Kd) for the GR.

-

Dilute the recombinant GR protein in assay buffer to a concentration optimized for a stable fluorescence polarization signal.

-

-

Assay Procedure:

-

To the wells of the 384-well plate, add the serially diluted this compound, positive control, or assay buffer (for 'no competitor' and 'maximum binding' controls).

-

Add the diluted fluorescent GR ligand to all wells.

-

Initiate the binding reaction by adding the diluted GR protein solution to all wells.

-

Mix the plate gently (e.g., on a plate shaker for 1 minute).

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) in the dark to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The data are plotted as fluorescence polarization (mP) versus the log concentration of the competitor (this compound).

-

The resulting sigmoidal curve is fitted to a four-parameter logistic model to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand).

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent ligand.

-

Conclusion

This compound is a selective glucocorticoid receptor antagonist that effectively blocks the action of cortisol in the central nervous system. Its high binding affinity and selectivity for the GR allow it to inhibit the downstream genomic signaling that, under conditions of chronic stress or disease, contributes to neuroinflammation and neurodegeneration. Preclinical evidence strongly supports its potential as a disease-modifying agent in neurodegenerative disorders such as ALS and Alzheimer's disease. The mechanism of GR antagonism provides a clear rationale for its continued investigation in clinical settings.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with this compound (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Figure 1 from Glucocorticoid receptor action in metabolic and neuronal function | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

Dazucorilant's Effect on Cortisol Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazucorilant (CORT113176) is a selective glucocorticoid receptor (GR) modulator that has shown potential in preclinical models of neurodegenerative diseases and has been investigated in clinical trials for amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cortisol signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to facilitate a deeper understanding of its therapeutic potential.

Introduction: The Role of Cortisol and the Glucocorticoid Receptor in Neurodegeneration

Cortisol, the primary glucocorticoid in humans, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1] Its actions are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] Chronic stress and elevated cortisol levels have been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[3][4] In these conditions, dysregulated cortisol signaling is thought to contribute to neuroinflammation, neuronal damage, and cognitive decline.[3]

This compound is a novel, orally bioavailable, selective GR modulator that competitively and reversibly binds to the GR with high affinity. It has been shown to penetrate the brain in animal models. Unlike broad-spectrum GR antagonists, selective modulators like this compound aim to differentially regulate GR-mediated gene transcription, potentially preserving some of the beneficial effects of glucocorticoids while antagonizing their detrimental actions.

Mechanism of Action: Modulation of the Glucocorticoid Receptor Signaling Pathway

This compound's primary mechanism of action is the modulation of the glucocorticoid receptor. It does not bind to other hormone receptors, highlighting its selectivity. Upon binding to the GR, this compound influences the receptor's conformation, leading to altered recruitment of co-regulators and subsequent changes in the transcription of GR target genes.

The GR can influence gene expression through several mechanisms:

-

Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of gene expression. This process is often associated with some of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR can repress the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This is a major mechanism for the anti-inflammatory effects of glucocorticoids.

This compound's profile as a selective GR modulator suggests it may preferentially favor transrepression over transactivation, thereby reducing neuroinflammation without causing the full spectrum of glucocorticoid-related side effects. Preclinical studies have indicated that this compound's modulation of the GR can lead to the downregulation of pro-inflammatory mediators.

Preclinical Studies

This compound has been evaluated in several preclinical models of neurodegenerative diseases, demonstrating beneficial effects on key pathological hallmarks.

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease, the J20 and 5xFAD lines, chronic treatment with this compound has been shown to improve cognitive function.

Key Findings:

-

Improved Cognitive Performance: this compound treatment led to improvements in working and long-term spatial memory.

-

Reduced Amyloid Pathology: A reduction in amyloid production and aggregation was observed.

-

Reduced Tau Hyperphosphorylation: this compound treatment resulted in a decrease in tau hyperphosphorylation.

-

Neuroinflammation: The treatment appeared to restore physiological neuroinflammatory processes by mediating a specific re-localization of activated glial cells to amyloid plaques in J20 mice.

-

Normalization of Glucocorticoid Levels: The treatment normalized plasma glucocorticoid levels.

Table 1: Summary of Preclinical Findings in Alzheimer's Disease Models

| Model | Key Outcome | Effect of this compound | Reference |

| J20 & 5xFAD Mice | Cognitive Function | Improved working and long-term spatial memory | |

| J20 & 5xFAD Mice | Amyloid Pathology | Reduction in amyloid production and aggregation | |

| J20 & 5xFAD Mice | Tau Pathology | Reduction in tau hyperphosphorylation | |

| J20 Mice | Neuroinflammation | Re-localization of activated glial cells to amyloid plaques | |

| J20 & 5xFAD Mice | HPA Axis | Normalization of plasma glucocorticoid levels |

Amyotrophic Lateral Sclerosis (ALS) Model

In the Wobbler mouse model of ALS, this compound has demonstrated neuroprotective effects.

Key Findings:

-

Reduced Neuroinflammation: this compound treatment reduced neuroinflammation.

-

Improved Motor Performance: The treatment led to better motor function.

-

Reduced Muscle Atrophy: A decrease in muscle wasting was observed.

Table 2: Summary of Preclinical Findings in the ALS Model

| Model | Key Outcome | Effect of this compound | Reference |

| Wobbler Mice | Neuroinflammation | Reduced neuroinflammation | |

| Wobbler Mice | Motor Function | Improved motor performance | |

| Wobbler Mice | Muscle Health | Reduced muscular atrophy |

Clinical Development: The DAZALS Phase 2 Trial

This compound was evaluated in a Phase 2 clinical trial, known as DAZALS (NCT05407324), for the treatment of ALS.

Study Design

The DAZALS trial was a randomized, double-blind, placebo-controlled study that enrolled 249 adult patients with sporadic or familial ALS. Participants were randomized to one of three groups:

-

This compound 150 mg daily

-

This compound 300 mg daily

-

Placebo daily

The treatment duration was 24 weeks.

Endpoints

-

Primary Endpoint: The primary endpoint was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score. The ALSFRS-R is a validated questionnaire that measures a patient's ability to perform daily activities.

-

Secondary Endpoints: Secondary endpoints included overall survival and quality of life.

Key Results

The DAZALS trial did not meet its primary endpoint, as this compound did not significantly slow the rate of functional decline as measured by the ALSFRS-R compared to placebo.

However, a key finding emerged from the analysis of the secondary endpoint of overall survival. At the 300 mg dose, this compound demonstrated a significant survival benefit.

Table 3: Key Efficacy Results from the DAZALS Phase 2 Trial

| Endpoint | This compound 150 mg | This compound 300 mg | Placebo | p-value | Reference |

| Change in ALSFRS-R Score (Primary) | Not significantly different from placebo | Not significantly different from placebo | - | Not met | |

| Mortality at 24 weeks | 2 deaths | 0 deaths | 5 deaths | 0.02 (300 mg vs Placebo) | |

| Hazard Ratio for Death (vs. Placebo at 1 year) | - | 0.16 | - | 0.0009 |

An exploratory analysis at one year showed a continued survival benefit for the 300 mg dose group.

Safety and Tolerability

This compound was generally well-tolerated. The most common adverse events were gastrointestinal issues, which were more frequently reported in the this compound groups compared to placebo, particularly at the beginning of treatment.

Experimental Protocols

Preclinical Animal Models

-

Alzheimer's Disease Models (J20 and 5xFAD mice):

-

Behavioral Analysis: Cognitive performance was assessed using standard behavioral tests for working and long-term spatial memory. The specific protocols for these tests were not detailed in the available literature.

-

Biochemical Analysis: Hippocampi were examined for glucocorticoid receptor system activity, neuroinflammation markers, amyloid burden, and tau phosphorylation. Standard immunohistochemistry and ELISA techniques were likely employed, though specific antibody details and concentrations were not provided in the reviewed sources.

-

-

ALS Model (Wobbler mice):

-

Motor Function Assessment: Motor performance was evaluated, likely using tests such as grip strength or rotarod, although the specific protocols were not detailed.

-

Histological Analysis: Muscle and nervous tissue were analyzed for signs of atrophy and neuroinflammation.

-

DAZALS Clinical Trial

-

ALSFRS-R Assessment: The ALSFRS-R was administered by trained personnel at baseline and various time points throughout the 24-week study to assess functional decline.

-

Survival Monitoring: Vital status of all participants was monitored throughout the study and in an open-label extension.

-

Safety Monitoring: Adverse events were recorded at each study visit and graded for severity and relationship to the study drug.

Discussion and Future Directions

This compound's mechanism as a selective GR modulator presents a novel therapeutic approach for neurodegenerative diseases where chronic stress and elevated cortisol levels are implicated. The preclinical data in both Alzheimer's and ALS models are encouraging, suggesting that modulation of the GR pathway can positively impact key pathological features of these diseases.

The results of the DAZALS Phase 2 trial in ALS are intriguing. While the lack of effect on the primary functional endpoint was disappointing, the significant survival benefit observed at the 300 mg dose is a compelling finding that warrants further investigation. This outcome suggests that this compound may have a disease-modifying effect that is not captured by the ALSFRS-R over a 24-week period. Future studies will be needed to confirm this survival benefit and to elucidate the underlying mechanisms.

For Alzheimer's disease, the robust preclinical data provide a strong rationale for clinical development. Investigating this compound's effects on biomarkers of amyloid and tau pathology, as well as cognitive and functional endpoints in early-stage AD patients, would be a logical next step.

Conclusion

This compound is a selective glucocorticoid receptor modulator with a well-defined mechanism of action. Preclinical studies have demonstrated its potential to mitigate key aspects of neurodegeneration in models of Alzheimer's disease and ALS. While the Phase 2 DAZALS trial in ALS did not meet its primary functional endpoint, the significant survival benefit observed with the 300 mg dose suggests a potential disease-modifying effect. Further clinical investigation is warranted to fully understand the therapeutic potential of this compound in these and potentially other neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of potential glucocorticoid receptor therapeutic targets in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with this compound (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alsnewstoday.com [alsnewstoday.com]

Dazucorilant in Alzheimer's Disease Models: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has shown promise in preclinical studies for Alzheimer's disease (AD).[1][2] Chronic stress and elevated levels of glucocorticoids are associated with an increased risk and progression of AD.[3][4] this compound aims to counteract the pathological effects of excess glucocorticoid activity in the brain, which include promoting amyloid-beta (Aβ) production, tau hyperphosphorylation, and neuroinflammation.[1] This technical guide provides an in-depth overview of the preclinical studies of this compound in established mouse models of Alzheimer's disease, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a selective GR modulator, meaning it specifically interacts with the glucocorticoid receptor to alter its activity. In the context of Alzheimer's disease, elevated glucocorticoid levels can lead to a cascade of detrimental effects. By modulating the GR, this compound is proposed to inhibit these pathogenic processes, thereby reducing Aβ production and aggregation, decreasing tau hyperphosphorylation, and mitigating neuroinflammation. This modulation is believed to restore a more physiological neuroinflammatory response and normalize the hypothalamic-pituitary-adrenal (HPA) axis.

Signaling Pathway

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Preclinical Efficacy in Alzheimer's Disease Models

The efficacy of this compound has been evaluated in two distinct transgenic mouse models of amyloid pathology: the slowly progressing J20 model and the more aggressive 5xFAD model.

Data Presentation

| Animal Model | Treatment | Key Findings | Reference |

| J20 | Chronic this compound | - Improved working and long-term spatial memory.- Normalized plasma glucocorticoid levels.- Reduced tau hyperphosphorylation.- Decreased amyloid production and aggregation.- Re-localization of activated glial cells to amyloid plaques. | |

| 5xFAD | Chronic this compound | - Improved working and long-term spatial memory.- Inhibition of glucocorticoid receptor-dependent pathogenic processes.- Reduced tau hyperphosphorylation.- Decreased amyloid production and aggregation. |

| Biomarker | Effect of this compound | Animal Model | Statistical Significance | Reference |

| Plasma Corticosterone | Normalization | J20 | F(1,33) = 5.44, p < 0.05 (for treatment) | |

| BACE1 Expression | Reduction | J20 | F(1,35) = 6.708, p < 0.05 (for treatment) | |

| ADAM10 Expression | Increase | J20 | F(1,35) = 6.708, p < 0.05 (for treatment) | |

| ADAM17 Expression | No Significant Change | J20 | F(1,34) = 1.010, ns (for treatment) | |

| Nest Building Score | Improvement | J20 | F(1,44) = 4.53, p < 0.05 (for treatment) | |

| Novel Object Recognition | Improvement | J20 | - |

Note: Statistical values are presented as F-statistic (degrees of freedom) and p-value from two-way ANOVA. 'ns' indicates not significant.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Animal Models

-

J20 Mice: These transgenic mice overexpress human amyloid precursor protein (hAPP) with the Swedish (K670N/M671L) and Indiana (V717F) mutations, leading to age-dependent development of amyloid plaques and cognitive deficits.

-

5xFAD Mice: This is a more aggressive model that co-expresses five familial Alzheimer's disease mutations in hAPP and presenilin-1 (PSEN1), resulting in rapid and robust amyloid pathology.

Experimental Workflow

References

- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 2. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with this compound (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptors signaling impairment potentiates amyloid-β oligomers-induced pathology in an acute model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Neuroprotective Potential of Dazucorilant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its potential neuroprotective effects in various neurodegenerative disorders. Elevated levels of glucocorticoids, the end-products of the hypothalamic-pituitary-adrenal (HPA) axis, are associated with an increased risk and progression of conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[1][2] this compound's mechanism of action centers on modulating cortisol activity at the GR, thereby mitigating the downstream pathological effects of excessive glucocorticoid signaling.[3][4][5] This technical guide synthesizes the current preclinical and clinical evidence for the neuroprotective effects of this compound, providing a detailed examination of its mechanism of action, experimental validation, and clinical trial outcomes.

Mechanism of Action: Modulating the Glucocorticoid Receptor

Chronically elevated cortisol levels can exert neurotoxic effects, including the promotion of neuroinflammation, potentiation of excitotoxicity, and contribution to the pathological protein aggregation seen in neurodegenerative diseases. This compound selectively binds to the glucocorticoid receptor, acting as an antagonist to block the detrimental effects of excess cortisol. Unlike non-selective GR antagonists, this compound's modulatory action is thought to offer a more targeted therapeutic approach with a potentially favorable safety profile. Preclinical studies suggest that by inhibiting GR-dependent pathogenic processes, this compound can normalize plasma glucocorticoid levels and interfere with key aspects of neurodegenerative cascades.

Preclinical Evidence of Neuroprotection

This compound has been evaluated in multiple preclinical models of neurodegenerative diseases, demonstrating promising effects on key pathological hallmarks.

Alzheimer's Disease Models

Studies in transgenic mouse models of Alzheimer's disease have shown that this compound can mitigate both amyloid and tau pathologies.

Experimental Models:

-

J20 Mice: A model with slowly progressing amyloid pathology.

-

5xFAD Mice: An aggressive model of amyloid pathology.

Key Findings:

-

Improved Cognitive Function: Chronic treatment with this compound improved both working and long-term spatial memory in both mouse models.

-

Reduced Amyloid Pathology: this compound treatment led to a reduction in amyloid production and aggregation. In J20 mice, there was a significant reduction in the size of amyloid plaques and a decrease in both soluble and insoluble Aβ1-42 levels in the hippocampus.

-

Reduced Tau Hyperphosphorylation: The treatment also resulted in a decrease in tau hyperphosphorylation.

-

Neuroinflammation Modulation: this compound appeared to restore physiological neuroinflammatory processes by mediating a specific re-localization of activated glial cells to amyloid plaques in J20 mice.

| Preclinical Alzheimer's Disease Data | Effect of this compound | Mouse Model | Reference |

| Cognitive Performance | Improved working and long-term spatial memory | J20, 5xFAD | |

| Amyloid Plaque Size | Significant reduction in mean plaque area | J20 | |

| Soluble Aβ1-42 Levels | Significant reduction in the hippocampus | J20 | |

| Insoluble Aβ1-42 Levels | Significant reduction in the hippocampus | J20 | |

| Tau Pathology | Reduction in hyperphosphorylation | J20, 5xFAD | |

| Neuroinflammation | Re-localization of activated glial cells to plaques | J20 |

Experimental Protocols:

-

Animal Models and Treatment: J20 and 5xFAD transgenic mice received chronic treatment with this compound.

-

Behavioral Analysis: A battery of tests was conducted to evaluate cognitive performance and anxiety levels.

-

Biochemical Analysis: Hippocampi were examined for glucocorticoid receptor system activity, neuroinflammation, amyloid burden, and tau phosphorylation. Amyloid plaques were quantified using Thioflavin S staining, and Aβ1-42 levels were measured by ELISA.

Amyotrophic Lateral Sclerosis (ALS) Models

In preclinical models of ALS, this compound has demonstrated effects on motor performance, neuroinflammation, and muscle atrophy.

Experimental Model:

-

Wobbler Mice: A genetic model of ALS that exhibits motoneuron degeneration.

Key Findings:

-

Improved Motor Function: this compound treatment improved motor performance and reduced muscle wasting in Wobbler mice.

-

Reduced Neuroinflammation: The treatment led to a reduction in neuroinflammation in the spinal cord. Specifically, it decreased microgliosis and astrogliosis and lowered the levels of proinflammatory mediators such as HMGB1 and TLR4.

-

Neuroprotection: this compound reduced motoneuron vacuolation, a hallmark of degeneration in this model.

| Preclinical ALS Data | Effect of this compound | Mouse Model | Reference |

| Motor Performance | Improved | Wobbler | |

| Neuroinflammation | Reduced microgliosis and astrogliosis | Wobbler | |

| Proinflammatory Mediators | Decreased HMGB1 and TLR4 | Wobbler | |

| Motoneuron Degeneration | Reduced vacuolation | Wobbler | |

| Muscular Atrophy | Reduced | Wobbler |

Experimental Protocols:

-

Animal Model and Treatment: Wobbler mice were treated with this compound.

-

Immunohistochemistry: Spinal cord sections were stained to assess for microgliosis (Iba1+ cells) and astrogliosis.

-

Molecular Analysis: The expression of proinflammatory mediators was quantified.

-

Histopathology: Motoneuron pathology, such as vacuolation, was examined.

Clinical Development: The DAZALS Phase 2 Trial in ALS

The promising preclinical data led to the investigation of this compound in patients with ALS in the DAZALS clinical trial.

Study Design

The DAZALS study was a Phase 2, randomized, double-blind, placebo-controlled trial.

-

Participants: 249 adults with ALS were enrolled.

-

Treatment Arms: Patients were randomized to receive one of two doses of this compound (150 mg or 300 mg) or a placebo, administered orally once daily for 24 weeks.

-

Primary Endpoint: The primary goal was to assess the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.

-

Secondary Endpoints: A key secondary endpoint was overall survival.

Clinical Trial Results

The DAZALS trial did not meet its primary endpoint of slowing disease progression as measured by the ALSFRS-R score. However, a significant and clinically meaningful effect on survival was observed.

-

Primary Endpoint: There was no significant difference in the change in ALSFRS-R scores between the this compound and placebo groups.

-

Survival Benefit: At the 24-week mark, no deaths had occurred in the 83 patients receiving the 300 mg dose of this compound, compared to five deaths in the 82-patient placebo group (p=0.02). An exploratory analysis at one year showed a continued and pronounced survival benefit, with a hazard ratio of 0.16 (p=0.0009) for patients on the 300 mg dose compared to those who only received a placebo. After a follow-up of up to approximately two years, 17% of patients continuously on the 300 mg dose had died, compared to 39% in the placebo group, representing an 84% lower risk of death.

-

Safety and Tolerability: this compound was generally well-tolerated, with the most common adverse events being mild to moderate, dose-related, transient abdominal pain.

| DAZALS Phase 2 Trial Data (ALS) | This compound 300 mg | Placebo | p-value | Reference |

| Number of Patients | 83 | 82 | N/A | |

| Deaths at 24 Weeks | 0 | 5 | 0.02 | |

| Hazard Ratio for Death at 1 Year | 0.16 | 1.0 | 0.0009 | |

| Primary Endpoint (ALSFRS-R) | Not Met | Not Met | N/A |

Future Directions and Conclusion

While this compound did not demonstrate an effect on functional decline in ALS in the DAZALS trial, the significant survival benefit observed is a compelling finding that warrants further investigation. The company is in discussions with regulatory authorities to determine the path forward for this experimental therapy. The preclinical data in Alzheimer's disease models also provide a strong rationale for its clinical evaluation in this patient population.

The neuroprotective effects of this compound, likely mediated through the modulation of the glucocorticoid receptor and the downstream reduction of neuroinflammation and other pathological processes, represent a novel therapeutic strategy for neurodegenerative diseases. Further research is needed to fully elucidate its mechanisms of action and to confirm its clinical utility. The data gathered to date underscore the potential of targeting the HPA axis in the treatment of these devastating disorders.

References

- 1. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with this compound (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Long-term effects of the glucocorticoid receptor modulator CORT113176 in murine motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Selective Glucocorticoid Receptor Modulator Cort 113176 Reduces Neurodegeneration and Neuroinflammation in Wobbler Mice Spinal Cord - PubMed [pubmed.ncbi.nlm.nih.gov]

Dazucorilant (CORT113176): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazucorilant (CORT113176) is a selective, orally bioavailable, and brain-penetrant glucocorticoid receptor (GR) modulator developed by Corcept Therapeutics. By antagonizing the effects of cortisol, a key mediator of the stress response, this compound is being investigated as a potential therapeutic for a range of neurological disorders. Elevated cortisol levels have been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical findings, and clinical trial results. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a valuable resource for the scientific community.

Discovery and Timeline

While the precise initial synthesis date is not publicly available, the development of this compound stems from Corcept Therapeutics' long-standing focus on cortisol modulation, a research endeavor spanning over 25 years. The company has discovered more than 1,000 proprietary selective cortisol modulators.[1] Patent filings related to heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators, which include this compound, indicate active development in the 2010s.

Key Development Milestones:

| Year | Milestone |

| 2022 | Initiation of the Phase 2 DAZALS clinical trial for ALS.[2] |

| 2024 | Announcement of full enrollment in the DAZALS trial.[3] |

| 2024 | Top-line results of the DAZALS trial reported. |

| 2025 | Presentation of detailed DAZALS trial results at the ENCALS meeting. |

Mechanism of Action

This compound is a selective GR modulator. In conditions of excessive or prolonged stress, elevated levels of the glucocorticoid hormone cortisol can become neurotoxic. Cortisol binds to the glucocorticoid receptor, a nuclear hormone receptor, which then translocates to the nucleus and regulates the transcription of numerous genes. This can lead to increased inflammation, neuronal damage, and cell death, processes implicated in the progression of various neurodegenerative diseases.

This compound competitively binds to the GR, preventing cortisol from exerting its downstream effects. This modulation is intended to mitigate the detrimental consequences of excess cortisol signaling in the central nervous system.

References

Dazucorilant (CORT113176): A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant, also known as CORT113176, is a selective glucocorticoid receptor (GR) modulator under investigation for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). Elevated levels of cortisol, the endogenous ligand for the GR, are implicated in the pathophysiology of several neurological disorders, contributing to neuroinflammation and neuronal damage. This compound is designed to competitively antagonize the GR, thereby mitigating the detrimental effects of excess cortisol signaling in the central nervous system. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering a foundational resource for researchers in the field.

Mechanism of Action: Glucocorticoid Receptor Modulation

This compound is a non-steroidal, selective GR modulator that binds with high affinity to the glucocorticoid receptor. In doing so, it competitively blocks the binding of cortisol, preventing the translocation of the cortisol-GR complex to the nucleus and the subsequent transcription of GR-responsive genes. This antagonism is particularly relevant in pathological conditions characterized by hypercortisolism, where it is hypothesized to reduce neuroinflammation and protect against neuronal cell death.

Pharmacokinetics in Animal Models

Detailed quantitative pharmacokinetic data for this compound in animal models remains limited in publicly available literature. The majority of published studies focus on pharmacodynamic outcomes. However, some key information has been reported.

General Characteristics:

-

Brain Penetration: Studies have confirmed that this compound crosses the blood-brain barrier in rats. However, specific brain-to-plasma concentration ratios are not yet publicly detailed.

While specific Cmax, Tmax, AUC, and bioavailability data from animal studies are not available in the reviewed literature, the consistent pharmacodynamic effects observed with daily administration suggest that therapeutically relevant concentrations are achieved and maintained in the central nervous system. Further research is needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound in preclinical species.

Pharmacodynamics in Animal Models

The pharmacodynamic effects of this compound have been investigated in several animal models of neurodegenerative diseases.

Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

The Wobbler mouse is a well-established model for sporadic ALS, exhibiting progressive motor neuron degeneration and neuroinflammation.

Key Findings:

-

Improved Motor Function: Chronic daily administration of this compound (30 mg/kg) has been shown to improve motor performance in Wobbler mice.

-

Reduced Neuroinflammation: Treatment with this compound leads to a reduction in markers of neuroinflammation in the spinal cord of Wobbler mice.

-

Neuroprotection: this compound has been observed to decrease motor neuron degeneration in this model.

Transgenic Mouse Models of Alzheimer's Disease (J20 and 5xFAD)

The J20 and 5xFAD mouse models are characterized by the overexpression of human amyloid precursor protein, leading to the formation of amyloid-β plaques and cognitive deficits.

Key Findings:

-

Reduced Amyloid and Tau Pathology: this compound treatment has been associated with a reduction in both amyloid plaque burden and tau hyperphosphorylation in these models.

-

Decreased Neuroinflammation: A reduction in glial activation, a hallmark of neuroinflammation in Alzheimer's disease, has been observed following this compound administration.

-

Improved Cognitive Function: Studies have reported that this compound can ameliorate cognitive deficits in these Alzheimer's disease models.

Summary of Preclinical Pharmacodynamic Data

| Animal Model | Disease Modeled | Dose(s) Studied | Key Pharmacodynamic Effects |

| Wobbler Mouse | Amyotrophic Lateral Sclerosis (ALS) | 30 mg/kg/day | - Improved motor performance- Reduced neuroinflammation- Decreased motor neuron degeneration |

| J20 and 5xFAD Mice | Alzheimer's Disease | Not specified in all sources | - Reduced amyloid plaque burden- Decreased tau hyperphosphorylation- Reduced neuroinflammation- Improved cognitive function |

| Rat Model of Preterm Birth | Hypoxia-induced stress | Not specified in all sources | - Attenuated hypoxia-induced insulin resistance |

| R6/2 Mouse | Huntington's Disease | Not specified in all sources | - Delayed progression of motor deficits |

Experimental Protocols

Detailed experimental protocols are often found within the full-text publications of the cited studies. The following provides a generalized overview of the methodologies employed.

This compound Administration in Wobbler Mice

-

Animals: Wobbler mice and age-matched wild-type controls are typically used.

-

Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., vegetable oil) and administered daily via subcutaneous or intraperitoneal injection at a dose of 30 mg/kg.

-

Behavioral Assessment: Motor function is often assessed using tests such as the rotarod, which measures balance and coordination.

This compound Administration in Alzheimer's Disease Mouse Models

-

Animals: Transgenic mouse models such as J20 and 5xFAD are utilized.

-

Drug Administration: The route and duration of administration can vary between studies, but daily treatment is common.

-

Cognitive Assessment: Cognitive function is evaluated using behavioral paradigms such as the Morris water maze or object recognition tests.

-

Pathological Analysis: Brain tissue is analyzed for amyloid plaque load (e.g., via immunohistochemistry with anti-amyloid-β antibodies) and levels of hyperphosphorylated tau. Markers of neuroinflammation are also assessed.

Conclusion

Preclinical studies in various animal models of neurodegenerative diseases have demonstrated that this compound effectively modulates the glucocorticoid receptor, leading to reduced neuroinflammation, neuroprotection, and improved functional outcomes. While the publicly available quantitative pharmacokinetic data in these models is currently limited, the consistent pharmacodynamic effects suggest that this compound achieves and maintains therapeutic concentrations in the central nervous system. The promising preclinical profile of this compound has provided a strong rationale for its ongoing clinical development for the treatment of ALS and other neurological disorders. Further publication of detailed preclinical ADME and pharmacokinetic-pharmacodynamic modeling studies will be invaluable to the research community.

The Role of Selective Cortisol Modulation in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and resulting abnormalities in cortisol signaling are increasingly recognized as significant contributors to the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). Chronic exposure to elevated cortisol levels can exacerbate neuroinflammation, oxidative stress, synaptic dysfunction, and neuronal apoptosis, all hallmarks of neurodegeneration. This technical guide provides an in-depth exploration of the role of cortisol in neurodegeneration and the therapeutic potential of selective cortisol modulation. It details the mechanisms of action of selective glucocorticoid receptor modulators (SGRMs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, presents quantitative data on their efficacy in preclinical models, and provides detailed experimental protocols for their evaluation. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic strategy.

Introduction: Cortisol and the Central Nervous System

Cortisol, the primary glucocorticoid in humans, is a steroid hormone essential for regulating a wide range of physiological processes, including metabolism, immune function, and the stress response. In the central nervous system (CNS), cortisol readily crosses the blood-brain barrier and exerts its effects by binding to two types of intracellular receptors: the high-affinity mineralocorticoid receptor (MR) and the lower-affinity glucocorticoid receptor (GR).[1][2] The differential affinity of these receptors dictates their activation patterns; MRs are typically occupied under basal cortisol levels, while GRs are primarily activated during circadian peaks and in response to stress.[2]

The activation of MRs and GRs initiates a cascade of genomic and non-genomic signaling events that modulate neuronal function and survival. The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it can either directly bind to glucocorticoid response elements (GREs) on DNA to activate gene transcription (transactivation) or interact with other transcription factors to repress gene expression (transrepression).[3][4]

Dysregulation of Cortisol in Neurodegeneration

A growing body of evidence links HPA axis dysfunction and aberrant cortisol levels to the progression of several neurodegenerative diseases.

-

Alzheimer's Disease (AD): Patients with AD often exhibit elevated cortisol levels, which are associated with cognitive decline and hippocampal atrophy. Chronic stress and high glucocorticoid levels have been shown to increase the production of amyloid-beta (Aβ) peptides and promote the hyperphosphorylation of tau protein, two key pathological hallmarks of AD.

-

Parkinson's Disease (PD): Dysregulation of the HPA axis is also observed in PD, with studies showing a correlation between elevated cortisol and the severity of motor and non-motor symptoms.

-

Amyotrophic Lateral Sclerosis (ALS): Preclinical models of ALS, such as the Wobbler mouse, display hypercorticosteronemia, and treatment with GR antagonists has been shown to ameliorate neurodegenerative pathology.

The detrimental effects of excess cortisol in the brain are multifaceted, contributing to:

-

Neuroinflammation: Glucocorticoids can paradoxically enhance neuroinflammatory processes in a chronically stressed or diseased brain.

-

Excitotoxicity: Cortisol can potentiate glutamate-induced neuronal damage.

-

Impaired Synaptic Plasticity: Chronic GR activation can disrupt synaptic function and impair learning and memory.

-

Neuronal Apoptosis: Elevated glucocorticoids can trigger programmed cell death in vulnerable neuronal populations.

Therapeutic Strategy: Selective Cortisol Modulation

Given the detrimental effects of excessive GR activation in the CNS, strategies to selectively modulate cortisol signaling have emerged as a promising therapeutic avenue for neurodegenerative diseases. The goal is to retain the beneficial anti-inflammatory effects mediated by transrepression while minimizing the adverse effects associated with transactivation. Two primary approaches are being actively investigated:

Selective Glucocorticoid Receptor Modulators (SGRMs)

SGRMs are a class of compounds that bind to the GR and induce a specific receptor conformation, leading to differential recruitment of co-regulators and a distinct downstream gene expression profile. This allows for the separation of the transactivating and transrepressive functions of the GR. Several SGRMs have shown promise in preclinical models of neurodegeneration.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid concentrations in tissues, including the brain. Inhibition of 11β-HSD1 reduces intracellular cortisol levels without affecting systemic circulation, offering a targeted approach to mitigate the detrimental effects of excessive glucocorticoid signaling in the CNS.

Quantitative Data on Selective Cortisol Modulators

The following tables summarize key quantitative data for several selective cortisol modulators investigated in the context of neurodegeneration.

Table 1: Binding Affinities and In Vitro Potency of Selective Glucocorticoid Receptor Modulators (SGRMs)

| Compound | Receptor | Binding Affinity (Ki) | IC50 | Cell Line | Assay Type | Reference(s) |

| CORT108297 | GR | 0.9 nM | - | - | Radioligand Binding | - |

| GRM-01 | GR | 12 nM | 3,700 nM | - | Radioligand Binding | |

| PR | >10,000 nM | >10,000 nM | - | Radioligand Binding | ||

| MR | - | - | - | Radioligand Binding | ||

| Prednisolone | GR | - | 24.3 nM | - | Reporter Gene Assay |

Table 2: In Vivo Efficacy of Selective Glucocorticoid Receptor Modulators (SGRMs) in Neurodegeneration Models

| Compound | Model | Dose | Key Findings | Reference(s) |

| CORT108297 | Status Epilepticus (mouse) | 30 mg/kg | Reduced corticosterone hypersecretion, decreased ectopic granule cell density, and reduced microglial proliferation. | |

| CORT113176 | Huntington's Disease (R6/2 mouse) | - | Delayed loss of grip strength, hindlimb clasping, and gait abnormalities in male mice. | |

| ALS (Wobbler mouse) | 30 mg/kg/day for 3 weeks | Reduced motoneuron vacuolation, decreased astro- and microgliosis, and lowered inflammatory mediators. | ||

| CORT125329 | ALS (Wobbler mouse) | 30 mg/kg every other day for 21 days | Decreased motoneuron degeneration, astro- and microgliosis, and levels of pro-inflammatory factors. Improved motor performance. |

Table 3: In Vivo Efficacy of 11β-HSD1 Inhibitors in Neurodegeneration Models

| Compound | Model | Dose | Key Findings | Reference(s) |

| UE2316 | Alzheimer's Disease (Tg2576 mouse) | - | Prevented cognitive decline and decreased the number of β-amyloid plaques. | |

| RL-118 | Senescence-Accelerated Mouse (SAMP8) | - | Increased locomotor activity and cognitive performance. Reduced phosphorylated tau and inflammatory markers. |

Table 4: Efficacy of Mineralocorticoid Receptor (MR) Antagonists in Neurodegeneration Models

| Compound | Model | Dose | Key Findings | Reference(s) |

| Spironolactone | Alzheimer's Disease (Aβ-induced mouse) | 25 and 50 mg/kg | Attenuated cognitive impairment and increased expression of BDNF. | |

| Eplerenone | Alzheimer's Disease (Aβ-induced mouse) | 50 and 100 mg/kg | Attenuated cognitive impairment and increased expression of BDNF. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of selective cortisol modulators.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the glucocorticoid receptor.

Principle: This protocol describes a competitive binding assay using a radiolabeled glucocorticoid ligand. The ability of a test compound to displace the radioligand from the GR is measured, and the inhibition constant (Ki) is calculated.

Materials:

-

HEPES buffer (pH 7.6)

-

EDTA

-

NaCl

-

MgCl2

-

Glycerol

-

Sodium molybdate

-

DTT

-

Aprotinin

-

Leupeptin

-

Radiolabeled dexamethasone (e.g., [3H]dexamethasone)

-

Test compound

-

Recombinant human GR

-

Charcoal-dextran solution

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare assay buffer containing HEPES, EDTA, NaCl, MgCl2, glycerol, sodium molybdate, DTT, aprotinin, and leupeptin.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of radiolabeled dexamethasone to each well.

-

Add the serially diluted test compound to the respective wells. Include control wells with buffer only (total binding) and wells with a high concentration of unlabeled dexamethasone (non-specific binding).

-

Add the recombinant human GR to each well to initiate the binding reaction.

-

Incubate the plate at 4°C overnight to reach equilibrium.

-

Add cold charcoal-dextran solution to each well to separate bound from free radioligand. The charcoal adsorbs the free radioligand.

-

Incubate for 10 minutes at 4°C.

-

Centrifuge the plate to pellet the charcoal.

-

Transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Assessment of Neuroinflammation in a Mouse Model of Alzheimer's Disease

Objective: To quantify the effect of a test compound on microgliosis and astrogliosis in an AD mouse model.

Principle: This protocol utilizes immunohistochemistry to label specific markers for microglia (Iba1) and astrocytes (GFAP) in brain sections, followed by quantitative image analysis.

Materials:

-

AD mouse model (e.g., 5xFAD)

-

Test compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Cryostat or microtome

-

Microscope slides

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies: anti-Iba1 and anti-GFAP

-

Fluorescently-labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope with image analysis software

Procedure:

-

Treat AD mice with the test compound or vehicle for the desired duration.

-

Anesthetize the mice and perform transcardial perfusion with PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.

-

Freeze the brain and cut coronal sections (e.g., 30 µm thick) using a cryostat or microtome.

-

Mount the sections on microscope slides.

-

Wash the sections with PBS.

-

Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

-

Incubate the sections with primary antibodies (anti-Iba1 and anti-GFAP) diluted in blocking solution overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

Wash the sections with PBS.

-

Counterstain with DAPI to visualize cell nuclei.

-

Wash the sections with PBS and mount with mounting medium.

-

Acquire images of the hippocampus and cortex using a fluorescence microscope.

-

Quantify the area of Iba1 and GFAP immunoreactivity using image analysis software (e.g., ImageJ).

Quantification of Neuronal Apoptosis

Objective: To measure the extent of apoptosis in neuronal cultures or brain tissue following treatment with a neurotoxic agent and/or a test compound.

Principle: This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Neuronal cell culture or brain sections

-

TUNEL assay kit (containing TdT enzyme and labeled dUTP)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

DAPI

-

Fluorescence microscope

Procedure:

-

Culture neurons or prepare brain sections as described previously.

-

Treat with the apoptotic stimulus and/or test compound.

-

Fix the cells or tissue sections with 4% PFA.

-

Wash with PBS.

-

Permeabilize the cells by incubating with permeabilization solution on ice.

-

Wash with PBS.

-

Perform the TUNEL reaction by incubating the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) in a humidified chamber at 37°C, according to the manufacturer's instructions.

-

Wash with PBS.

-

Counterstain with DAPI.

-

Mount the samples and visualize using a fluorescence microscope.

-

Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained cells to calculate the percentage of apoptotic cells.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A mouse that remembers a previously encountered object will spend more time interacting with a new object.

Materials:

-

Open field arena

-

Two identical objects (familiar objects)

-

One novel object, different in shape and texture from the familiar objects

-

Video tracking system and software

Procedure:

-

Habituation Phase: Place the mouse in the empty open field arena for 5-10 minutes to allow it to acclimate to the environment.

-

Training/Familiarization Phase: Place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes). Record the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.

-

Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Caption: Classical glucocorticoid receptor (GR) signaling pathways: transactivation and transrepression.

Caption: Mechanism of action of Selective Glucocorticoid Receptor Modulators (SGRMs).

Caption: Mechanism of action of 11β-HSD1 inhibitors in reducing active cortisol levels.

Caption: A representative experimental workflow for the preclinical evaluation of selective cortisol modulators.

Conclusion

The compelling body of evidence implicating cortisol dysregulation in the pathophysiology of neurodegenerative diseases has paved the way for the development of novel therapeutic strategies targeting this pathway. Selective cortisol modulation, through the use of SGRMs and 11β-HSD1 inhibitors, offers a promising approach to mitigate the detrimental effects of excessive glucocorticoid signaling in the brain while potentially preserving its beneficial actions. The preclinical data for several of these compounds are encouraging, demonstrating improvements in cognitive function, and reductions in key pathological markers of neurodegeneration. The detailed experimental protocols and methodologies provided in this guide are intended to facilitate further research and development in this critical area, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients suffering from these devastating diseases. Continued investigation into the nuanced mechanisms of selective cortisol modulation and rigorous preclinical and clinical evaluation will be paramount to realizing the full therapeutic potential of this approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucocorticoid and Mineralocorticoid Receptors in the Brain: A Transcriptional Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transrepression arm of glucocorticoid receptor signaling is protective in mutant huntingtin-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurovascular glucocorticoid receptors and glucocorticoids: implications in health, neurological disorders and drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dazucorilant (CORT113176): Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has shown therapeutic potential in preclinical models of neurodegenerative diseases.[1] Unlike broad-acting glucocorticoid receptor antagonists, this compound's selective modulation of GR activity offers a promising approach to mitigate the pathological effects of excess cortisol signaling in the central nervous system, which has been implicated in conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[2][3] This document provides a summary of reported dosages and detailed protocols for the in vivo administration of this compound in mouse models of these diseases, intended to guide researchers in their study design.

Quantitative Data Summary

The following table summarizes the dosages of this compound used in published in vivo mouse studies. This information is intended to serve as a starting point for dose-ranging and efficacy studies.

| Mouse Model | Disease Phenotype | Dosage | Administration Route | Duration | Reference |

| J20 (hAPP-transgenic) | Alzheimer's Disease | 20 mg/kg/day | Subcutaneous (Alzet® osmotic micropump) | 4 weeks | [4] |

| 5xFAD (transgenic) | Alzheimer's Disease | Not specified in abstract, but studied | Not specified in abstract, but studied | Not specified in abstract, but studied | [5] |

| Wobbler Mouse | Amyotrophic Lateral Sclerosis (ALS) | 30 mg/kg/day | Subcutaneous | 21 days | |

| NFR/NFR (Chronic Stress Model) | Neuroinflammation | Not specified in abstract, but studied | Not specified in abstract, but studied | 3 weeks |

Signaling Pathway

This compound acts as a selective modulator of the glucocorticoid receptor. In pathological conditions associated with elevated cortisol levels, such as in certain neurodegenerative diseases, excessive activation of the GR can lead to detrimental downstream effects, including increased neuroinflammation and neuronal death. This compound binds to the GR, modulating its activity to reduce these harmful effects.

Caption: this compound's mechanism of action on the glucocorticoid receptor signaling pathway.

Experimental Protocols

Chronic Administration of this compound in a Mouse Model of Alzheimer's Disease (J20)

This protocol is based on the methodology used in studies with the J20 transgenic mouse model of Alzheimer's disease.

a. Materials:

-

This compound (CORT113176)

-

Vehicle solution (The specific vehicle used was not detailed in the provided search results, but a common vehicle for subcutaneous osmotic pumps is a mixture of polyethylene glycol (PEG) and saline. It is crucial to determine the appropriate vehicle for this compound based on its solubility and stability.)

-

Alzet® osmotic micropumps (e.g., Model 2004, capable of delivering for 4 weeks)

-

Surgical supplies for subcutaneous implantation (e.g., sterile instruments, sutures or wound clips, anesthetic)

-

J20 transgenic mice and wild-type littermates (8 months of age)

b. Experimental Workflow Diagram:

Caption: Experimental workflow for chronic this compound administration in J20 mice.

c. Protocol:

-

Preparation of this compound Solution:

-

Dissolve this compound in the chosen vehicle to achieve a final concentration that will deliver 20 mg/kg/day based on the pump's flow rate and the average weight of the mice.

-

Prepare a vehicle-only solution to serve as the control.

-

Sterile-filter the solutions before loading into the pumps.

-

-

Osmotic Pump Preparation and Implantation:

-

Following the manufacturer's instructions, fill the Alzet® osmotic micropumps with either the this compound solution or the vehicle solution.

-

Anesthetize the 8-month-old J20 and wild-type mice.

-

Make a small incision in the skin on the back, slightly posterior to the scapulae.

-

Using a hemostat, create a subcutaneous pocket.

-

Insert the filled osmotic pump into the pocket, with the flow moderator pointing away from the incision.

-

Close the incision with sutures or wound clips.

-

Monitor the animals closely during recovery from anesthesia.

-

-

Treatment and Monitoring:

-

House the mice under standard laboratory conditions for the 4-week treatment period.

-

Monitor the animals regularly for any signs of distress or adverse reactions.

-

-

Behavioral Testing:

-

At the end of the 4-week treatment period (when the mice are 9 months old), conduct a battery of behavioral tests to assess cognitive function. Examples of relevant tests include the Morris water maze, Y-maze, and novel object recognition test.

-

-

Tissue Collection and Analysis:

-

Following the completion of behavioral testing, euthanize the mice and collect brain tissue for biochemical and histological analyses.

-

Potential analyses include measuring amyloid-beta levels, tau phosphorylation, and markers of neuroinflammation.

-

Subcutaneous Administration of this compound in a Mouse Model of ALS (Wobbler Mouse)

This protocol is based on the methodology described for the Wobbler mouse model of ALS.

a. Materials:

-

This compound (CORT113176)

-

Appropriate vehicle for subcutaneous injection

-

Syringes and needles for subcutaneous injection

-

Wobbler mice

b. Protocol:

-

Preparation of this compound Solution:

-

Dissolve this compound in the chosen vehicle to achieve a final concentration for a 30 mg/kg/day dosage. The injection volume should be appropriate for subcutaneous administration in mice (typically 5-10 ml/kg).

-

Prepare a vehicle-only solution for the control group.

-

-

Daily Administration:

-

Administer the this compound solution or vehicle solution subcutaneously once daily for 21 consecutive days.

-

Vary the injection site on the back to avoid irritation.

-

-

Monitoring and Outcome Measures:

-

Monitor the mice daily for changes in body weight, motor function, and overall health.

-

Assess motor performance using tests such as the rotarod test and grip strength measurements.

-

At the end of the 21-day treatment period, euthanize the mice and collect spinal cord tissue.

-

Analyze the tissue for markers of neurodegeneration, neuroinflammation, and gliosis.

-

Considerations for Use

-

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential local or systemic toxicity. Researchers should conduct preliminary studies to identify a suitable vehicle.

-

Route of Administration: While subcutaneous administration has been shown to be effective, other routes such as oral gavage may also be considered. The choice of administration route will depend on the specific experimental goals and the pharmacokinetic properties of this compound.

-

Dose-Response Studies: The dosages provided in this document are based on published studies. It is recommended that researchers conduct their own dose-response studies to determine the optimal dose for their specific mouse model and experimental paradigm.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC). Careful monitoring of the animals for any adverse effects is essential throughout the study.

Conclusion

This compound is a promising therapeutic candidate for neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies in mouse models to further investigate its efficacy and mechanism of action. Careful consideration of the experimental design, including the choice of mouse model, dosage, administration route, and outcome measures, will be crucial for obtaining robust and reproducible results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with this compound (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Dissolving Dazucorilant for Cell Culture Experiments

Introduction

Dazucorilant (also known as CORT113176) is a selective, non-steroidal glucocorticoid receptor (GR) modulator.[1] It binds to the GR with high affinity, competitively inhibiting the binding of cortisol.[2] This modulation of the glucocorticoid signaling pathway is being investigated for its therapeutic potential in neurological disorders such as Amyotrophic Lateral Sclerosis (ALS), where elevated cortisol levels are thought to contribute to neuroinflammation and disease progression.[2][3] In preclinical studies, this compound has been shown to reduce neuroinflammation, muscular atrophy, and improve motor performance in animal models. Proper dissolution and handling of this compound are critical for accurate and reproducible results in in vitro and cell culture-based research. This document provides a detailed protocol for the solubilization of this compound for experimental use.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is provided in the table below. It is crucial to use a suitable solvent to prepare a concentrated stock solution that can be further diluted to working concentrations in cell culture media. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₂F₄N₄O₃S | |

| Molecular Weight | 582.57 g/mol | |

| Solubility in DMSO | 100 mg/mL (171.65 mM) | |

| Appearance | Crystalline solid | |

| Storage Temperature | -20°C |

Experimental Protocols

1. Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for warming)

-

Cell culture medium appropriate for the cell line being used

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust the amounts as needed for your specific experimental requirements.

-

Calculate the required mass of this compound:

-

For 1 mL of a 100 mM stock solution, you will need:

-

Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 582.57 g/mol * (1000 mg / 1 g) = 58.26 mg

-

-

-

Weigh this compound:

-

Carefully weigh out 58.26 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.

-

-

Add DMSO:

-

Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If necessary, gentle warming in a water bath at 37°C for 5-10 minutes can aid in complete solubilization. Ensure the tube is tightly capped.

-

-

Sterilization (Optional but Recommended):

-

If the stock solution needs to be sterile for long-term storage and use, filter it through a 0.22 µm syringe filter compatible with DMSO.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

3. Preparation of Working Solutions

It is critical to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level, typically below 0.5% and ideally at or below 0.1%.

-

Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).

-

Perform serial dilutions:

-

It is recommended to perform an intermediate dilution of the 100 mM stock solution in cell culture medium before preparing the final working solution. This minimizes pipetting errors and reduces the amount of DMSO added directly to the cell culture.

-

Example for a final concentration of 10 µM in 1 mL of medium:

-

Prepare an intermediate dilution: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to create a 100 µM solution.

-

Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration will be approximately 0.1%.

-

-

-

Vehicle Control:

-

Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples, but without this compound.

-

Visualizations

This compound Signaling Pathway

Caption: this compound's mechanism of action, blocking cortisol binding to the GR.

Experimental Workflow for this compound Cell Treatment

Caption: Workflow for preparing this compound solutions and treating cell cultures.

References

Application Notes and Protocols for Dazucorilant Administration in Rodent Models of ALS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has shown therapeutic potential in preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][2] By selectively modulating the GR, this compound aims to mitigate the detrimental effects of chronic stress and elevated cortisol levels, which are implicated in the pathology of ALS.[2][3][4] In animal models of ALS, daily administration of this compound has been shown to reduce inflammation, prevent nerve cell damage, improve motor function, and decrease muscle wasting. These application notes provide detailed protocols for the administration of this compound in rodent models of ALS, specifically focusing on the Wobbler mouse model.

Mechanism of Action